molecular formula C19H21FN4O5S B2755622 N1-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide CAS No. 869071-64-7

N1-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide

Cat. No. B2755622
CAS RN: 869071-64-7
M. Wt: 436.46
InChI Key: BJYLBSYOEOASAW-UHFFFAOYSA-N
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Description

N1-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C19H21FN4O5S and its molecular weight is 436.46. The purity is usually 95%.
BenchChem offers high-quality N1-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Properties of Novel Soluble Fluorinated Polyamides

A study focused on the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties, showcasing the potential of compounds related to N1-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide in material science. These polyamides exhibited high thermal stability, solubility in organic solvents, and could be cast into transparent, flexible films with notable tensile strengths. Such materials are of interest for their low dielectric constants and high transparency, indicating applications in electronics and optoelectronics Liu et al., 2013.

Spectroscopic and Magnetic Resonance Elucidation

Another area of research involves the spectroscopic and magnetic resonance elucidation of polymers derived from compounds similar to N1-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide. Specifically, a polymer was analyzed for its structural properties using NMR and FT-IR spectroscopy, revealing insights into the bonding and tautomerism within the polymer structure. This research highlights the compound's relevance in the development and characterization of novel polymeric materials Paventi et al., 1996.

Differential Metabolism in Insecticide Resistance

Research into the metabolism of related chemical structures, such as sulfoximine and neonicotinoid insecticides by Drosophila melanogaster's monooxygenase CYP6G1, reveals the compound's potential relevance in understanding insecticide resistance mechanisms. This study provides insights into why certain compounds, including those related to N1-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide, might not be metabolized by specific enzymes, contributing to their effectiveness or resistance as insecticides Sparks et al., 2012.

Green-Emitting Iridium(III) Complexes

In the field of luminescent materials, research on green-emitting iridium(III) complexes containing sulfanyl- or sulfone-functionalized cyclometallating 2-phenylpyridine ligands, similar in structural complexity to the target compound, showcases the application of such molecules in developing novel photoluminescent materials. These complexes exhibit high photoluminescence quantum yields and structured emission spectra, suggesting potential applications in organic light-emitting diodes (OLEDs) and other photonic devices Constable et al., 2014.

properties

IUPAC Name

N-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(pyridin-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN4O5S/c20-15-4-6-16(7-5-15)30(27,28)24-9-2-10-29-17(24)13-23-19(26)18(25)22-12-14-3-1-8-21-11-14/h1,3-8,11,17H,2,9-10,12-13H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJYLBSYOEOASAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(OC1)CNC(=O)C(=O)NCC2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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